Phenyl-(1-phenylcyclohexyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

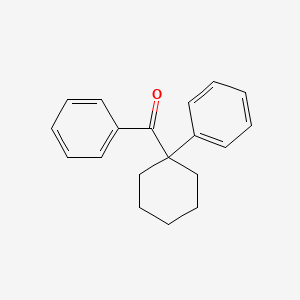

Phenyl-(1-phenylcyclohexyl)methanone is an organic compound with the molecular formula C19H20O It is a ketone derivative characterized by a phenyl group attached to a cyclohexyl ring, which is further bonded to another phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl-(1-phenylcyclohexyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with cyclohexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(1-phenylcyclohexyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding phenyl-(1-phenylcyclohexyl)methanol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products Formed

Oxidation: Phenyl-(1-phenylcyclohexyl)carboxylic acid.

Reduction: Phenyl-(1-phenylcyclohexyl)methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Phenyl-(1-phenylcyclohexyl)methanone has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s structural analogs are investigated for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing analgesic and anesthetic agents.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of phenyl-(1-phenylcyclohexyl)methanone involves its interaction with specific molecular targets. For instance, its structural analogs, such as phencyclidine, bind to the N-methyl-D-aspartate (NMDA) receptor, blocking ion channels and modulating neurotransmitter release. This interaction can lead to various pharmacological effects, including analgesia and anesthesia .

Comparison with Similar Compounds

Phenyl-(1-phenylcyclohexyl)methanone can be compared with other similar compounds, such as:

Phencyclidine (PCP): Known for its dissociative anesthetic properties and NMDA receptor antagonism.

Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic effects.

Rolicyclidine: Similar to phencyclidine but with less potent stimulant effects and more pronounced sedative properties.

These compounds share structural similarities but differ in their pharmacological profiles and applications, highlighting the uniqueness of this compound in scientific research.

Biological Activity

Phenyl-(1-phenylcyclohexyl)methanone, commonly associated with the compound phencyclidine (PCP), has garnered attention due to its complex biological activity and pharmacological effects. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its pharmacokinetics, toxicity, and therapeutic potential.

Overview of this compound

This compound is structurally related to PCP, a dissociative anesthetic that was initially developed in the 1950s. Its mechanism of action primarily involves antagonism of the NMDA receptor, leading to its psychoactive effects. The compound has been associated with both therapeutic applications and significant abuse potential, resulting in a complex profile of biological activity.

Pharmacokinetics and Metabolism

The metabolism of this compound occurs mainly in the liver, where it is converted into various hydroxylated metabolites. Studies indicate that these metabolites can influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, research demonstrated that PCP significantly inhibits ketamine N-demethylase activity in rabbit liver microsomes, indicating a concentration-dependent interaction with drug-metabolizing enzymes .

1. Neuropharmacological Effects

- Dissociative Anesthesia : The compound exhibits profound anesthetic properties by blocking NMDA receptors, leading to dissociation from sensory inputs. This effect is particularly noted in acute intoxication scenarios where users may experience hallucinations and altered states of consciousness .

- Toxicological Effects : Acute PCP intoxication can lead to severe symptoms such as hypertension, tachycardia, and psychotic episodes. Chronic use has been linked to long-term cognitive deficits and mood disorders .

2. Antiparasitic Activity

- Recent studies have explored analogs of this compound as inhibitors of trypanothione reductase (TryR), a target for treating parasitic infections like those caused by Trypanosoma brucei. Compounds derived from this class exhibited competitive inhibition, suggesting potential therapeutic applications against parasitic diseases .

3. Anticancer Potential

- Emerging research indicates that certain derivatives may possess anticancer properties. For example, structural analogs have shown significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells .

Table 1: Summary of Biological Activities

Properties

CAS No. |

41848-75-3 |

|---|---|

Molecular Formula |

C19H20O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

phenyl-(1-phenylcyclohexyl)methanone |

InChI |

InChI=1S/C19H20O/c20-18(16-10-4-1-5-11-16)19(14-8-3-9-15-19)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |

InChI Key |

YBSOJLSNLRKPHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.